Aminopentamide sulfate

Description

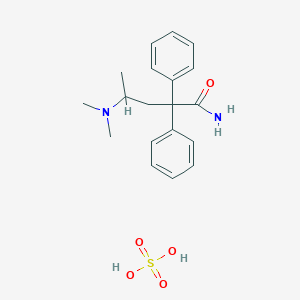

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-46-8 (Parent) | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057604 | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |

| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopentamide sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPENTAMIDE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Reactivity of Aminopentamide Sulfate

Historical Development of Aminopentamide (B1200344) Sulfate (B86663) Synthesis

The synthesis of aminopentamide and its subsequent conversion to the sulfate salt is a process rooted in mid-20th-century pharmaceutical chemistry. The foundational methods have been refined over decades to improve efficiency and purity for its application.

The first claimed synthesis of aminopentamide was detailed in U.S. Patent 2,647,926 in 1953 by Speeter, assigned to Bristol Laboratories. scribd.com The core of this original methodology involves a multi-step process starting from a key precursor, α,α-diphenyl-γ-dimethylaminovaleronitrile.

The synthesis proceeds via two main stages:

Amide Formation: The precursor, α,α-diphenyl-γ-dimethylaminovaleronitrile, undergoes a reaction to convert the nitrile group (-CN) into a primary amide group (-CONH₂). This transformation is classically achieved by refluxing the nitrile with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in an ethanol (B145695) solvent for an extended period, typically around 18 hours. Following the reaction, the mixture is cooled and neutralized, often with ammonium (B1175870) hydroxide, to precipitate the aminopentamide free base.

Sulfation: The isolated aminopentamide base is then converted to its hydrogen sulfate salt. This is accomplished by dissolving the base in a suitable solvent, such as isopropanol, and treating it with concentrated sulfuric acid. The addition of sulfuric acid is an exothermic reaction that requires careful control to prevent overheating and potential decomposition. The final aminopentamide sulfate product is then precipitated from the solution, often with the aid of an anti-solvent like ethyl acetate, and dried under a vacuum.

The table below outlines the key chemical inputs for this foundational synthetic route.

| Role | Compound Name | Chemical Formula |

| Precursor | α,α-diphenyl-γ-dimethylaminovaleronitrile | C₁₉H₂₁N₂ |

| Reagent | Hydroxylamine hydrochloride | CH₄ClNO |

| Reagent | Sodium acetate | C₂H₃NaO₂ |

| Reagent | Sulfuric acid | H₂SO₄ |

| Solvent | Ethanol | C₂H₅OH |

| Solvent | Isopropanol | C₃H₈O |

| Anti-solvent | Ethyl acetate | C₄H₈O₂ |

This table summarizes the primary chemicals involved in the historical synthesis of this compound.

For industrial-scale production, the original laboratory method was adapted to ensure scalability, reproducibility, and high purity. The industrial protocol largely follows the same chemical pathway but incorporates refinements for process control and purification.

A typical industrial batch process involves dissolving the aminopentamide free base in water or isopropanol, followed by the controlled addition of sulfuric acid to precipitate the sulfate salt. Purification is a critical step, with the crude product being purified through recrystallization to achieve the desired quality standards. Isopropanol is a frequently used solvent for recrystallization, as its lower polarity compared to ethanol can enhance the yield by reducing the solubility of the amide during the cooling phase. To achieve high purity levels, often exceeding 98%, multiple recrystallization steps may be employed.

Quality control during industrial manufacturing is essential. Modern large-scale production may utilize jacketed glass-lined or stainless steel reactors for the synthesis and sulfation steps, with purification carried out using equipment like rotary vacuum filters.

The table below details a representative industrial synthesis protocol.

| Stage | Action | Key Parameters & Reagents | Purpose |

| 1. Amide Synthesis | Reaction of precursor | Precursor: α,α-diphenyl-γ-dimethylaminovaleronitrile; Reagents: Hydroxylamine hydrochloride, Sodium acetate; Solvent: Ethanol; Condition: Reflux | Conversion of the nitrile group to an amide group to form the aminopentamide base. |

| 2. Isolation | Precipitation & Filtration | Neutralization with ammonium hydroxide. | To isolate the crude aminopentamide free base from the reaction mixture. |

| 3. Purification | Recrystallization | Solvent: Isopropanol. The process may be repeated (e.g., triple recrystallization) to achieve >98% purity. | To remove unreacted starting materials and byproducts. |

| 4. Sulfation | Salt Formation | The purified base is dissolved in isopropanol, followed by the addition of concentrated sulfuric acid. | To convert the free base into the more stable hydrogen sulfate salt. |

| 5. Final Isolation | Precipitation & Drying | An anti-solvent (e.g., ethyl acetate) is added to precipitate the product, which is then dried under vacuum. | To obtain the final, solid this compound product. |

This table provides a step-by-step overview of a typical industrial protocol for synthesizing this compound.

Modern Advancements in this compound Preparation

Contemporary research into the synthesis of this compound focuses on improving the efficiency, sustainability, and physical properties of the final product through innovative chemical engineering and processing techniques.

Mechanochemistry, which uses mechanical energy from processes like ball milling to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. nih.gov For aminopentamide, a mechanochemical approach involving the solvent-free amidation of an ester precursor using ball milling has been reported. This technique significantly reduces the generation of solvent waste, a key goal of green chemistry. nih.gov This method offers a more environmentally friendly route to the aminopentamide base before its subsequent sulfation.

Continuous manufacturing processes are being adopted to enhance reproducibility and control over the final product's physical attributes. Continuous crystallization, utilizing equipment such as plug-flow reactors, allows for precise control over particle size. For this compound, this technique has been used to produce a uniform particle size distribution, with a D90 value (representing the point where 90% of particles are smaller than that size) of less than 50 micrometers. Controlling particle size is crucial as it can enhance properties such as the dissolution rate of the final compound.

The evolution from classical batch synthesis to modern continuous and mechanochemical methods presents a trade-off between established protocols and the advantages of new technologies. While traditional methods are well-documented and capable of producing high-purity material, they often involve large volumes of solvents and multiple purification steps.

Modern approaches offer distinct benefits. Mechanochemical synthesis, for instance, provides a high-purity product (98.9%) with a respectable yield (72%) while drastically reducing solvent use, thereby improving the sustainability profile. Continuous flow synthesis, meanwhile, offers superior control over product consistency and particle characteristics, which is a significant advantage for pharmaceutical applications.

The following table provides a comparative analysis of these different synthetic methodologies.

| Parameter | Classical Batch Synthesis | Mechanochemical Synthesis | Continuous Flow Synthesis |

| Typical Yield | Variable, dependent on recrystallization steps. | ~72% | Offers potential for high throughput and optimized yield. |

| Purity | >98% achievable with multiple recrystallizations. | ~98.9% | High, with enhanced batch-to-batch consistency. |

| Key Advantage | Well-established and documented protocol. | Significantly reduced solvent waste (Green Chemistry). | Precise control over particle size and morphology; high reproducibility. |

| Key Disadvantage | High solvent consumption; multiple unit operations. | Requires specialized milling equipment. | Higher initial capital investment for equipment. |

| Sustainability | Low, due to high energy and solvent use. | High, due to solvent-free or low-solvent conditions. | Moderate to High, can optimize energy and material use. |

This interactive data table compares different synthetic routes for this compound based on key performance and sustainability metrics.

Comprehensive Analysis of this compound Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the diphenylacetamide core, the tertiary amine on the side chain, and the sulfate salt. These moieties provide multiple sites for chemical transformations, including oxidation, reduction, substitution, and cyclization.

Oxidative Reaction Pathways

The oxidation of this compound can be anticipated at several positions within the molecule. The diphenylmethane-like core, for instance, is susceptible to oxidation. Analogous to diphenylmethane (B89790) which can be oxidized to benzophenone, the tertiary carbon bearing the two phenyl groups in aminopentamide could potentially undergo oxidation, leading to the formation of a ketone. firsthope.co.in This transformation would, however, involve the cleavage of a carbon-carbon bond.

Another significant site for oxidation is the tertiary amine of the dimethylamino group. Metabolic studies on various pharmaceuticals containing N,N-dialkylamino moieties have shown that N-dealkylation is a common oxidative pathway. nih.govnih.govsemanticscholar.org This process, often catalyzed by cytochrome P450 enzymes in vivo, involves the oxidative removal of one of the methyl groups to yield the corresponding N-desmethyl metabolite and formaldehyde. semanticscholar.org While not documented specifically for this compound in chemical literature, this represents a highly probable oxidative transformation.

Furthermore, studies on the anodic oxidation of N-aryl-2,2-diphenylacetamides have demonstrated that bond cleavage can occur at three positions: between the benzylic carbon and the carbonyl group, between the carbonyl and the nitrogen atom, and between the nitrogen atom and the aryl group. researchgate.net The specific products formed are dependent on the nature of the substituents on the aryl group. researchgate.net For aminopentamide, which is an N-unsubstituted amide, oxidative degradation could potentially lead to the breakdown of the amide and the quaternary ammonium groups.

| Potential Oxidative Reaction | Reagent/Condition | Potential Product(s) | Reference |

| Oxidation of Diphenylmethyl Core | Strong oxidizing agent | Benzophenone derivative | firsthope.co.in |

| N-Dealkylation | Oxidizing agents (e.g., enzymatic) | N-desmethyl-aminopentamide, Formaldehyde | nih.govnih.govsemanticscholar.org |

| Amide and Ammonium Group Degradation | Oxidative conditions | Cleavage products | researchgate.net |

Reductive Conversion Studies

The primary functional group susceptible to reduction in this compound is the amide moiety. Amides are generally resistant to reduction but can be converted to amines using powerful reducing agents. Catalytic hydrogenation is a widely used method for the reduction of various functional groups. organicchemistrydata.orgtcichemicals.comdieselnet.com While specific studies on the catalytic reduction of this compound are not prevalent, the general principles of amide reduction can be applied.

The reduction of the amide group in aminopentamide would yield the corresponding amine, 4-(dimethylamino)-2,2-diphenylpentan-1-amine. This transformation typically requires high-pressure hydrogenation in the presence of a catalyst such as palladium, platinum, or ruthenium. organicchemistrydata.orgtcichemicals.com The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the amide without affecting the phenyl rings.

| Potential Reductive Reaction | Reagent/Condition | Potential Product | Reference |

| Amide Reduction | Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Ru) | 4-(dimethylamino)-2,2-diphenylpentan-1-amine | organicchemistrydata.orgtcichemicals.com |

Substitution Reaction Mechanisms

The structure of this compound offers possibilities for both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The two phenyl rings of the diphenylacetamide core are susceptible to electrophilic attack. Diphenylmethane itself undergoes electrophilic substitution reactions such as nitration. firsthope.co.in Therefore, it is plausible that this compound could undergo similar reactions. The activating or deactivating nature of the rest of the molecule on the phenyl rings would influence the position and feasibility of substitution. Studies on the protodesilylation and protodetritiation of diphenylmethane have provided insights into the reactivity of the ortho and para positions. rsc.org

Nucleophilic Substitution: The side chain of aminopentamide presents a potential site for nucleophilic substitution. While the carbon-nitrogen bond of the dimethylamino group is generally stable, under specific conditions, substitution could occur. Research on glutamine mimics has shown that the side chain carboxamide can be substituted. nih.gov Although structurally different, this suggests that the functional groups on the side chain of aminopentamide could potentially be targeted for modification through nucleophilic substitution reactions.

| Potential Substitution Reaction | Reaction Type | Potential Reagents | Potential Product(s) | Reference |

| Nitration of Phenyl Rings | Electrophilic Aromatic | Nitrating mixture (HNO₃/H₂SO₄) | Nitro-substituted aminopentamide | firsthope.co.in |

| Halogenation of Phenyl Rings | Electrophilic Aromatic | Halogen with Lewis acid catalyst | Halo-substituted aminopentamide | iptsalipur.org |

| Side Chain Modification | Nucleophilic | Various nucleophiles | Modified aminopentamide derivatives | nih.gov |

Intramolecular Cyclization Phenomena

For instance, research on a fluorocyclopropane-containing proline analogue involved an intramolecular amide bond formation. acs.org Furthermore, the synthesis of pyrrolobenzodiazepines (PBDs) has been achieved through the in situ condensation of a free amine, formed from the reduction of an aromatic nitro or azide (B81097) group, with a carbonyl group. researchgate.net This type of intramolecular cyclization, following a preceding reaction, could be a potential pathway for aminopentamide under specific conditions. For example, if the terminal amide of aminopentamide were to be hydrolyzed to a carboxylic acid, an intramolecular reaction with the dimethylamino group could lead to the formation of a lactam.

| Potential Cyclization Reaction | Precursor/Condition | Potential Product | Reference |

| Lactam Formation | Hydrolysis of amide to carboxylic acid, followed by intramolecular amidation | Cyclic lactam derivative | acs.orgresearchgate.net |

Molecular Structure, Interactions, and Pharmacological Target Engagement of Aminopentamide Sulfate

High-Resolution Structural Elucidation of Aminopentamide (B1200344) Sulfate (B86663)

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties and its interactions with biological targets. For aminopentamide sulfate, advanced analytical techniques have provided a high-resolution view of its solid-state architecture.

The crystal structure of aminopentamide hydrogen sulfate has been successfully solved and refined through the use of synchrotron X-ray powder diffraction data, a technique ideal for analyzing microcrystalline materials. cambridge.orgnih.gov This analysis revealed that aminopentamide hydrogen sulfate crystallizes in the monoclinic P21/c space group. cambridge.orgresearchgate.net The structure consists of distinct layers parallel to the crystallographic bc-plane, with the hydrogen sulfate anions forming a core and the aminopentamide cations situated on the exterior. cambridge.orgresearchgate.net The interlayer regions are characterized by the stacking of phenyl rings in parallel and herringbone arrangements. cambridge.org

Detailed crystallographic data obtained from the synchrotron diffraction analysis are summarized below.

| Crystal System | Monoclinic |

| Space Group | P21/c (#14) |

| Unit Cell Parameters | |

| a | 17.62255(14) Å |

| b | 6.35534(4) Å |

| c | 17.82499(10) Å |

| β | 96.4005(6)° |

| Volume (V) | 1983.906(14) ų |

| Molecules per unit cell (Z) | 4 |

Data sourced from studies utilizing synchrotron X-ray powder diffraction. cambridge.orgresearchgate.net

The stability and organization of the this compound crystal lattice are heavily influenced by a complex network of hydrogen bonds. osti.gov These interactions dictate how the individual cations and anions are arranged relative to one another. osti.gov

A dominant feature of the crystal structure is a strong, charge-assisted O49–H53⋯O52 hydrogen bond that links the hydrogen sulfate anions together, forming a chain that runs parallel to the b-axis. cambridge.orgresearchgate.net The aminopentamide cation is linked to the anion via a discrete N2–H47⋯O50 hydrogen bond. cambridge.orgosti.gov Furthermore, the amide group of the cation forms two additional, weaker hydrogen bonds to the anion. cambridge.orgresearchgate.net Collectively, these three N–H⋯O hydrogen bonds serve to connect the cations and anions into columns, which also extend parallel to the b-axis. cambridge.orgresearchgate.net In addition to these primary interactions, the structure is further stabilized by several C–H⋯O hydrogen bonds and an intramolecular C10–H28⋯C14 hydrogen bond that links a methyl group to a phenyl ring. osti.gov

| Hydrogen Bond Type | Interaction Description | Structural Consequence |

| O–H⋯O | Strong, charge-assisted bond between hydrogen sulfate anions. cambridge.orgresearchgate.net | Links anions into a chain parallel to the b-axis. cambridge.org |

| N–H⋯O | Three distinct bonds linking the aminopentamide cation (protonated nitrogen and amide group) to the hydrogen sulfate anion. cambridge.orgosti.gov | Links cations and anions into columns parallel to the b-axis. researchgate.net |

| C–H⋯O | Weaker bonds involving the cation and both the anion and the carbonyl oxygen of another cation. osti.gov | Contributes to overall lattice stability. |

| C–H⋯C | An intramolecular bond between a methyl group and a phenyl ring within the cation. osti.gov | Influences the cation's solid-state conformation. |

Analysis of the aminopentamide cation's conformation reveals a significant difference between its structure in the solid state and its minimum-energy conformation in solution. cambridge.org Quantum chemical geometry optimization suggests that the conformation observed in the crystal is approximately 10.2 kcal mol⁻¹ higher in energy than its local minimum. cambridge.orgresearchgate.net A separate conformational analysis using the MMFF force field indicates that the global minimum-energy conformation is 7.2 kcal mol⁻¹ lower in energy than the observed solid-state structure. cambridge.orgresearchgate.net

This energy difference demonstrates that intermolecular interactions within the crystal lattice, particularly the extensive hydrogen bonding network, exert a significant influence, forcing the cation to adopt a conformation that is energetically less favorable than it would be in an isolated state. cambridge.orgresearchgate.net The conformational differences are not localized to a single bond but are spread throughout the cation's structure. cambridge.org

Mechanism of Action: Non-selective Cholinergic Antagonism

This compound is classified as an anticholinergic agent, exerting its effects by inhibiting the activity of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. wedgewood.comnih.gov

The primary mechanism of action for aminopentamide is non-selective, competitive antagonism of muscarinic cholinergic receptors. nih.govnih.gov It functions by binding to these receptors without activating them, thereby physically blocking acetylcholine from binding and initiating a physiological response. nih.gov This blockade inhibits the functions of the parasympathetic nervous system, often referred to as the "rest and digest" system. nih.gov

The effects of aminopentamide are similar to those of atropine (B194438), a classic non-selective muscarinic antagonist. wedgewood.com However, aminopentamide's inhibitory actions on the motility and secretions of the gastrointestinal tract are more pronounced than those of atropine, while its effects on pupil dilation (mydriasis) and salivary secretion are less significant. wedgewood.comvetscraft.com This suggests a degree of functional selectivity for the muscarinic receptors located in the gastrointestinal smooth muscle and secretory glands. wedgewood.com By reducing the tone and amplitude of colonic contractions and decreasing gastric secretions, it acts as a smooth-muscle antispasmodic. wedgewood.com

Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger intracellular signal transduction cascades. nih.govnih.gov By blocking these receptors, this compound effectively inhibits these downstream signaling pathways.

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and modulate distinct cellular signaling pathways. As a non-selective antagonist, aminopentamide is expected to block all subtypes.

M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins. Activation of this pathway stimulates the enzyme phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. By blocking these receptors, aminopentamide prevents this cascade, leading to reduced intracellular calcium levels and decreased protein kinase C activity, which contributes to smooth muscle relaxation and reduced glandular secretion.

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Antagonism of M2 and M4 receptors by aminopentamide prevents this inhibition, which can lead to complex downstream effects depending on the tissue type. In the heart, M2 receptor blockade is the primary mechanism for anticholinergic-induced tachycardia.

The net effect of this non-selective blockade is the modulation of multiple intracellular signaling pathways, leading to the inhibition of parasympathetic nerve stimulation on target organs like smooth muscles and exocrine glands. nih.gov

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Effect of Antagonism by Aminopentamide |

| M1, M3, M5 | Gq/11 | Stimulation of Phospholipase C → ↑ IP3 & DAG → ↑ Intracellular Ca²⁺ | Inhibition of pathway, leading to smooth muscle relaxation and reduced secretion. |

| M2, M4 | Gi/o | Inhibition of Adenylyl Cyclase → ↓ cAMP | Prevention of adenylyl cyclase inhibition. |

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The core structure of aminopentamide is a diphenylacetamide moiety with a dimethylamino group on the pentanamide (B147674) side chain. The sulfate salt form enhances its solubility. The anticholinergic activity of aminopentamide and its analogs is intrinsically linked to their ability to bind to and block muscarinic acetylcholine receptors. The key structural features that govern this interaction can be inferred from the SAR of related muscarinic antagonists.

General Principles of Muscarinic Antagonist SAR:

The interaction of cholinergic antagonists with muscarinic receptors is dictated by several key structural components:

The Cationic Head: A quaternary ammonium (B1175870) group is a crucial feature for high-potency anticholinergic agents. This positively charged nitrogen atom is thought to interact with a negatively charged aspartic acid residue in the third transmembrane domain of the muscarinic receptor. uomus.edu.iq While aminopentamide itself is a tertiary amine, its protonation at physiological pH allows it to carry a positive charge and effectively engage with the receptor's anionic site.

The Esteratic Group: Many potent anticholinergics possess an ester group. While aminopentamide has an amide group instead, this functional group can still participate in hydrogen bonding with residues such as threonine and asparagine within the receptor's binding pocket. uomus.edu.iq

Bulky Substituents: The presence of large, hydrophobic groups, such as the two phenyl rings in aminopentamide, is a common characteristic of muscarinic antagonists. These bulky groups contribute to the antagonist's affinity and can enhance binding to accessory sites on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine.

The Spacer Chain: The length and nature of the carbon chain separating the cationic head from the bulky substituents are critical for optimal receptor interaction. For maximal muscarinic activity, a chain of five atoms between the nitrogen and a terminal hydrogen has been suggested by the "five-atom rule" for some agonists, and while not directly applicable to all antagonists, the principle of an optimal spacer length holds true. uomus.edu.iq Modifications to this chain can significantly impact potency and receptor subtype selectivity.

Inferred SAR for Aminopentamide Analogs:

Based on these general principles, the following structure-activity relationships can be postulated for analogs of aminopentamide. It is important to note that without specific experimental data, these remain informed hypotheses.

| Compound/Analog | Modification | Predicted Effect on Anticholinergic Activity | Rationale |

| Aminopentamide | Parent Compound | Baseline Activity | Reference compound with a tertiary amine and diphenylacetamide core. |

| Analog 1 | Quaternization of the nitrogen atom (N,N,N-trimethyl derivative) | Likely Increased Potency | A permanent positive charge on the nitrogen would enhance the electrostatic interaction with the receptor's anionic site. |

| Analog 2 | Replacement of one phenyl group with a smaller alkyl group | Likely Decreased Potency | Reduced hydrophobic interaction with the receptor. |

| Analog 3 | Replacement of one phenyl group with a larger, more complex aromatic system (e.g., naphthyl) | Potentially Increased or Altered Selectivity | May enhance binding to accessory sites or alter receptor subtype preference. |

| Analog 4 | Variation in the length of the alkyl chain between the nitrogen and the diphenylacetamide moiety | Activity would vary, with an optimal length existing. | The distance between the cationic head and the bulky groups is critical for proper receptor fit. |

| Analog 5 | Substitution on the phenyl rings (e.g., with halogens or methoxy (B1213986) groups) | Activity and selectivity could be modulated. | Substituents can alter the electronic properties and steric bulk, influencing receptor binding. |

Table 1: Postulated Structure-Activity Relationships for Aminopentamide Analogs

Further research involving the synthesis and pharmacological evaluation of a series of aminopentamide analogs would be necessary to validate these predictions and to construct a detailed and quantitative SAR profile. Such studies would involve systematically altering different parts of the molecule—the amino group, the alkyl chain, and the diphenylacetamide core—and measuring the binding affinities for different muscarinic receptor subtypes (M1-M5). This would not only elucidate the precise molecular determinants of aminopentamide's activity but could also lead to the development of more potent and selective anticholinergic agents.

Pharmacological Efficacy and Comparative Research of Aminopentamide Sulfate

Research on Gastrointestinal Motility and Secretion Modulation

Aminopentamide (B1200344) sulfate (B86663) exerts its effects by blocking muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the actions of the parasympathetic nervous system on various bodily functions, most notably those of the digestive system. petplace.com

Inhibition of Smooth Muscle Contractions

As a potent antispasmodic, aminopentamide sulfate effectively reduces the tone and amplitude of colonic contractions. wedgewood.competplace.com This action is crucial in the management of conditions characterized by visceral spasms. By acting as a cholinergic blocking agent for smooth muscle, its mechanism is similar to that of atropine (B194438). wedgewood.com The antispasmodic properties of this compound are beneficial in controlling the discomfort and urgency associated with certain anorectal diseases. wedgewood.comencinopharmacy.com

| Effect on Smooth Muscle | Observation | References |

| Colonic Contractions | Reduction in tone and amplitude | wedgewood.competplace.com |

| Visceral Spasm | Effective in managing acute abdominal visceral spasm | petplace.comencinopharmacy.com |

| Gastric Parameter | Effect of this compound | References |

| Gastric Secretion | Reduction | wedgewood.competplace.com |

| Gastric Acidity | Reduction | wedgewood.competplace.com |

Influence on Gastrointestinal Transit Time

A notable effect of this compound is its ability to slow gastrointestinal transit time by decreasing motility. wedgewood.com This reduction in the rate at which contents move through the digestive tract is a direct consequence of its inhibitory effect on smooth muscle contractions.

In vitro Studies on Specific Smooth Muscle Preparations (e.g., Ureteral Contractions)

While direct in-vitro studies focusing specifically on the effect of this compound on ureteral contractions are not extensively documented in the available research, the broader understanding of its mechanism of action on smooth muscle provides a basis for its potential effects. As an anticholinergic agent, it is expected to relax smooth muscle in various parts of the body, including the urinary tract. Studies on other anticholinergic agents, such as atropine, have shown the ability to relax urinary tract smooth muscle, suggesting a similar potential for aminopentamide. nih.gov Further research is required to specifically quantify the effect of this compound on ureteral smooth muscle preparations.

Comparative Pharmacological Efficacy Studies

To better understand the pharmacological profile of this compound, it is often compared with atropine, a naturally occurring belladonna alkaloid and a well-established anticholinergic drug. usda.gov

Efficacy and Duration of Action Versus Atropine

Comparative studies and pharmacological profiles indicate that this compound is more potent and has a longer duration of action on the gastrointestinal tract than atropine. petplace.com Specifically, it is more effective at reducing the tone and amplitude of colonic contractions. petplace.com

A key distinction between the two compounds lies in their specificity. This compound is considered more specific to the gastrointestinal tract, resulting in less intense mydriatic (pupil dilation) and salivary side effects compared to atropine at similar dosages. wedgewood.competplace.com This increased specificity allows for the control of gastrointestinal symptoms with a reduced incidence of the distressing side effects commonly associated with atropine, such as dry mouth and blurred vision. petplace.com The onset of action for intravenous atropine is typically rapid, with a duration of action generally ranging from 20 to 30 minutes. ctfassets.net In contrast, the effects of aminopentamide are noted to be longer-lasting, though specific quantitative comparisons of the duration of action were not available in the reviewed literature. petplace.com

| Parameter | This compound | Atropine | References |

| Potency on GI Smooth Muscle | More potent | Less potent | petplace.com |

| Duration of Action on GI Tract | Longer | Shorter | petplace.com |

| Specificity for GI Tract | More specific | Less specific | wedgewood.competplace.com |

| Mydriatic and Salivary Effects | Less intense | More intense | wedgewood.competplace.com |

Comparative Profiles with Other Anticholinergic Agents

This compound is an anticholinergic agent that demonstrates a pharmacological profile with distinct similarities and differences when compared to other drugs in its class, such as atropine, glycopyrrolate, and scopolamine. Its effects are often likened to those of atropine, but with a greater specificity for the gastrointestinal (GI) tract. wedgewood.competplace.com

Research indicates that aminopentamide reduces the tone and amplitude of colonic contractions more potently and for a longer duration than atropine. petplace.com Furthermore, it is reported to have less intense mydriatic (pupil dilation) and salivary side effects. petplace.com This suggests a degree of selectivity for the smooth muscles of the GI tract over salivary glands and the circular muscles of the iris.

The key differences between these agents often relate to their chemical structure, specifically whether they are tertiary amines or quaternary ammonium (B1175870) compounds. This structural difference dictates their ability to cross the blood-brain barrier.

Atropine and Scopolamine: As tertiary amines, these drugs can cross the blood-brain barrier, leading to more pronounced central nervous system (CNS) effects. mypcnow.org Scopolamine, for instance, reaches much higher brain levels than atropine and can have significant CNS effects, including sedation or delirium. mypcnow.orgnih.govvirtualhospice.ca

Glycopyrrolate: This is a quaternary ammonium compound, which does not significantly cross the blood-brain barrier. mypcnow.orgvirtualhospice.ca Consequently, it is associated with fewer CNS side effects, making it a preferred agent when peripheral anticholinergic action is desired without central effects. virtualhospice.ca

Aminopentamide: While its specific CNS penetration is not as extensively documented in comparative studies, its profile of being used primarily for peripheral GI effects aligns it more closely with agents where central effects are not the primary therapeutic goal.

Table 1: Comparative Profile of Anticholinergic Agents

| Feature | This compound | Atropine | Glycopyrrolate | Scopolamine |

|---|---|---|---|---|

| Primary Site of Action | Gastrointestinal Tract wedgewood.competplace.com | Systemic | Systemic | Systemic, CNS nih.gov |

| GI Specificity | Higher than atropine wedgewood.com | Moderate | High (peripheral action) | Moderate |

| Blood-Brain Barrier | Not extensively documented | Crosses (Tertiary Amine) mypcnow.org | Does not cross (Quaternary Amine) mypcnow.orgvirtualhospice.ca | Crosses (Tertiary Amine) mypcnow.orgnih.gov |

| Common Side Effects | Less intense mydriatic and salivary effects than atropine petplace.com | Dry mouth, blurred vision, tachycardia | Dry mouth, urinary retention | Sedation, delirium, blurred vision mypcnow.orgvirtualhospice.ca |

Antagonistic Interactions with Prokinetic Agents

The therapeutic action of this compound is functionally antagonistic to that of prokinetic agents. As an anticholinergic, aminopentamide works by blocking muscarinic acetylcholine receptors on smooth muscle, thereby decreasing gastrointestinal motility and secretions. wedgewood.competplace.com Prokinetic agents, conversely, aim to enhance coordinated gastrointestinal motility and transit. nih.gov This fundamental opposition in mechanisms of action leads to predictable antagonistic interactions.

Metoclopramide (B1676508): The prokinetic effects of metoclopramide are negated by anticholinergic drugs like atropine, and by extension, aminopentamide. wedgewood.commerckvetmanual.com Metoclopramide enhances GI motility through various mechanisms, including dopamine (B1211576) D2 receptor antagonism and 5-HT4 receptor agonism, which ultimately increase cholinergic stimulation of the GI tract. Aminopentamide directly counteracts this by blocking the acetylcholine receptors that these pathways aim to stimulate.

Cisapride (B12094): Cisapride is a serotonin (B10506) 5-HT4 receptor agonist that enhances the release of acetylcholine from the myenteric plexus, thereby stimulating motility throughout the GI tract. merckvetmanual.com The administration of anticholinergic compounds, including atropine and glycopyrrolate, has been shown to reduce or prevent the action of cisapride on gastrointestinal motility. ymaws.com Aminopentamide would be expected to have a similar effect, as its blockade of muscarinic receptors would prevent the acetylcholine released by cisapride's action from causing smooth muscle contraction.

Table 2: Antagonistic Interaction with Prokinetic Agents

| Prokinetic Agent | Mechanism of Prokinetic Action | Mechanism of Antagonism by this compound |

|---|---|---|

| Metoclopramide | Dopamine (D2) antagonist and 5-HT4 agonist; enhances cholinergic effects. merckvetmanual.com | Blocks muscarinic acetylcholine receptors, preventing the increased cholinergic stimulation from taking effect. wedgewood.commerckvetmanual.com |

| Cisapride | Serotonin (5-HT4) agonist; enhances acetylcholine release from the myenteric plexus. merckvetmanual.com | Blocks muscarinic receptors, preventing the acetylcholine released by cisapride from stimulating GI smooth muscle. ymaws.com |

Exploration of Other Pharmacological Activities

Investigation of Anxiolytic Properties

The investigation of this compound for primary anxiolytic (anti-anxiety) properties is not extensively documented in scientific literature. Anxiolytics are a class of drugs that "loosen" anxiety's hold, with common types including benzodiazepines and certain antidepressants that modulate neurotransmitters like GABA and serotonin. clevelandclinic.orgnih.gov While aminopentamide's primary role is a peripheral anticholinergic, drug interaction profiles note that it may interact with benzodiazepine (B76468) tranquilizers. wedgewood.com This notation pertains to the potential for combined or altered effects when used concurrently, rather than indicating that aminopentamide itself possesses anxiolytic activity. There is no direct evidence from available research to suggest that aminopentamide is used or has been significantly investigated for treating anxiety disorders.

Historical Research on Broncholytic Effects

Historically, anticholinergic agents have been a cornerstone in the management of obstructive airway diseases due to their ability to act as bronchodilators. nih.gov This effect is achieved by blocking the bronchoconstrictor effect of acetylcholine on muscarinic receptors in the airway smooth muscle. Atropine, a classic anticholinergic, was used for this purpose, though its use could be limited by side effects such as the excessive drying of the bronchi. mypcnow.orgnih.gov

While the general class of anticholinergics has a well-established history of investigation for bronchodilator effects, specific historical research focusing solely on this compound for this application is not prominent. The development of more selective inhaled anticholinergics for respiratory disease has largely superseded the investigation of systemically acting agents like aminopentamide for this purpose.

Clinical and Pre Clinical Research Applications of Aminopentamide Sulfate in Veterinary Medicine

Research on Therapeutic Applications in Gastrointestinal Disorders

Aminopentamide (B1200344) sulfate's primary research and clinical applications in veterinary medicine revolve around its ability to mitigate symptoms associated with various gastrointestinal disturbances. wedgewood.comsvpmeds.com

Management of Acute Abdominal Visceral Spasms

Aminopentamide sulfate (B86663) is indicated for the treatment of acute abdominal visceral spasms in dogs and cats. petplace.comsvpmeds.com Its utility in this context is attributed to its direct antispasmodic effect on the smooth muscles of the gastrointestinal tract. By reducing the intensity of muscle contractions, it helps to alleviate the pain and discomfort associated with this condition. The therapeutic effect is a reduction in the frequency and severity of spasmodic events.

Efficacy in Pylorospasm and Hypertrophic Gastritis

The application of aminopentamide sulfate has been explored in cases of pylorospasm and hypertrophic gastritis. petplace.comsvpmeds.com In these conditions, the drug's ability to relax the pyloric sphincter and reduce gastric motility is beneficial. This action can help to improve gastric emptying and reduce the clinical signs of nausea and vomiting that are often associated with these pathologies.

Therapeutic Role in Vomiting and Diarrhea Pathologies

This compound is frequently utilized for the symptomatic control of vomiting and diarrhea in dogs and cats. wedgewood.competplace.comencinopharmacy.com Its antiemetic properties are a result of its central anticholinergic effects and its peripheral action on the gastrointestinal tract, which includes reduced motility and secretions. wedgewood.competplace.com In cases of diarrhea, its ability to decrease the tone and amplitude of colonic contractions can lead to a reduction in the frequency of bowel movements. wedgewood.competplace.com

Symptom Control in Anorectal Disease

The antispasmodic properties of this compound lend themselves to the management of symptoms associated with anorectal disease. wedgewood.comencinopharmacy.com By reducing smooth muscle spasms in the anorectal region, it can help to control the sense of urgency and discomfort experienced by affected animals. wedgewood.comencinopharmacy.com

Application in Vomiting Secondary to Vestibular Disease

Research has indicated a role for this compound in the management of vomiting that is secondary to vestibular disease. petplace.comwendyblount.com The mechanism in this application is likely related to its central anticholinergic effects, which can help to suppress the neural pathways involved in motion sickness and vestibular-induced nausea.

Case Study Methodologies and Outcomes in Veterinary Clinical Research

While this compound has been a part of veterinary practice for a considerable time, there is a notable scarcity of published, peer-reviewed case studies and clinical trials that provide detailed methodologies and quantifiable outcomes. The majority of available information is derived from manufacturer literature and general pharmacological references.

Ideal case study methodologies for evaluating the efficacy of this compound would involve:

Prospective, controlled, and blinded study designs: To minimize bias and establish a clear cause-and-effect relationship.

Standardized clinical scoring systems: To objectively measure changes in the frequency and severity of clinical signs such as vomiting, diarrhea, and abdominal discomfort.

Objective diagnostic imaging and endoscopic evaluations: To assess changes in gastric motility, pyloric function, and mucosal inflammation before and after treatment.

Quantitative assessment of fecal consistency and frequency: To provide measurable data on the response to treatment for diarrhea.

Without such detailed public research, the outcomes of this compound administration are largely reported anecdotally and through clinical experience. The expected outcomes are the reduction or resolution of the clinical signs for which the drug is indicated.

Table 1: Therapeutic Applications of this compound in Veterinary Medicine

| Gastrointestinal Disorder | Therapeutic Action | Expected Clinical Outcome |

|---|---|---|

| Acute Abdominal Visceral Spasms | Antispasmodic | Reduction in abdominal pain and discomfort |

| Pylorospasm and Hypertrophic Gastritis | Smooth muscle relaxation, reduced gastric motility | Improved gastric emptying, reduced vomiting |

| Vomiting and Diarrhea | Anticholinergic, reduced GI motility and secretions | Decreased frequency of vomiting and diarrhea |

| Anorectal Disease | Antispasmodic | Control of urgency and discomfort |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine (B1216132) |

Analysis of Canine Intestinal Lymphangiectasia Cases

Intestinal lymphangiectasia is a disease characterized by the dilation of lymphatic vessels in the intestine, leading to the loss of fats and proteins. openveterinaryjournal.com Research into the application of this compound for this specific condition is limited; however, its use has been documented in managing secondary symptoms. In one published case, the compound was administered to a patient with a presumptive diagnosis of canine intestinal lymphangiectasia that presented with acute vomiting.

In this case study, a 9-year-old, 9.52 kg, spayed female beagle with suspected intestinal lymphangiectasia was presented for vomiting after a recent dietary change. scribd.com The patient vomited three times in a ten-minute period shortly after eating. scribd.com To manage this acute symptom, aminopentamide hydrogen sulfate was administered as a fast-acting antiemetic. scribd.com

Table 1: Documented Use of this compound in a Canine Intestinal Lymphangiectasia Case

| Patient | Diagnosis | Presenting Symptom | Intervention | Rationale for Use | Source |

|---|---|---|---|---|---|

| 9-year-old, 9.52 kg, spayed female beagle | Presumptive Canine Intestinal Lymphangiectasia | Acute vomiting (3 episodes in 10 minutes) | Aminopentamide hydrogen sulfate (0.2 mg, IM) | Fast-onset antiemetic | scribd.com |

Documentation of Acute Abdominal Spasm Interventions

The primary and approved veterinary application of this compound is in the treatment of acute, non-specific gastrointestinal distress. drugs.com Its potent antispasmodic action makes it effective for conditions involving the hypermotility of smooth muscle in the digestive tract. petplace.comdrugs.com

The FDA-approved indications for the original formulation, Centrine®, included the treatment of:

Acute abdominal visceral spasm drugs.com

Pylorospasm (spasm of the pyloric sphincter) drugs.com

Hypertrophic gastritis (inflammation of the stomach lining) drugs.com

It is also indicated for managing associated nausea, vomiting, and/or diarrhea that accompanies these conditions. drugs.comsvpmeds.com The anticholinergic properties of aminopentamide help to control the discomfort and urgency associated with certain anorectal diseases. wedgewood.comencinopharmacy.com By reducing gastric secretions and motility, it addresses both the cramping and the associated symptoms of these acute abdominal events. petplace.comdrugs.com

Pharmacological Interactions and Toxicological Considerations of Aminopentamide Sulfate

Comprehensive Analysis of Drug Interaction Profiles

The co-administration of aminopentamide (B1200344) sulfate (B86663) with other pharmacological agents can lead to a spectrum of interactions, ranging from synergistic potentiation of effects to antagonistic relationships. These interactions are primarily pharmacodynamic in nature, stemming from the compound's anticholinergic properties.

Interactions with Agents Affecting the Central Nervous System

Concurrent use of aminopentamide sulfate with drugs that act on the central nervous system (CNS) warrants careful consideration due to the potential for additive effects.

Phenothiazines : Co-administration with phenothiazines, a class of antipsychotic drugs, may enhance the anticholinergic activity of this compound. researchgate.net This can lead to an increased incidence or severity of side effects such as dry mouth, urinary retention, and constipation.

Benzodiazepines : The sedative effects of benzodiazepine (B76468) tranquilizers may be potentiated when used in conjunction with this compound. psychiatrist.com

Tricyclic Antidepressants : Similar to phenothiazines, tricyclic antidepressants possess inherent anticholinergic properties. Their concomitant use with this compound can result in an exaggerated anticholinergic response.

Table 1: Interactions with CNS Agents

| Interacting Agent Class | Example | Potential Outcome |

|---|---|---|

| Phenothiazines | Chlorpromazine | Enhanced anticholinergic effects researchgate.net |

| Benzodiazepines | Diazepam | Increased sedation psychiatrist.com |

| Tricyclic Antidepressants | Amitriptyline | Additive anticholinergic effects |

Interactions with Cardiovascular System Modulators

This compound can interact with several medications used to manage cardiovascular conditions, primarily through alterations in cardiac rhythm and conduction.

Antiarrhythmics : Drugs such as procainamide (B1213733) and quinidine, when used with this compound, may lead to additive effects on the cardiovascular system. psychiatrist.com

Nitrates : The effects of nitrates may be influenced by the anticholinergic action of this compound. psychiatrist.com

Thiazide Diuretics : Concurrent use may present potential interactions. psychiatrist.com

Table 2: Interactions with Cardiovascular Modulators

| Interacting Agent | Potential Outcome |

|---|---|

| Procainamide | Additive cardiovascular effects psychiatrist.com |

| Quinidine | Additive cardiovascular effects psychiatrist.com |

| Nitrates | Potential for interaction psychiatrist.com |

| Thiazide diuretics | Potential for interaction psychiatrist.com |

Interactions with Other Anticholinergic and Antihistaminic Compounds

The most predictable interactions of this compound occur with other drugs that possess anticholinergic activity.

Antihistamines : Many antihistamines exhibit significant anticholinergic side effects. Their concurrent use with this compound can lead to a pronounced and potentially intolerable level of anticholinergic burden, manifesting as severe dry mouth, blurred vision, and urinary hesitancy. psychiatrist.com

Other Anticholinergics : The simultaneous use of multiple anticholinergic agents can result in cumulative toxicity.

Table 3: Interactions with Anticholinergic and Antihistaminic Compounds

| Interacting Agent Class | Potential Outcome |

|---|---|

| Antihistamines | Exacerbation of antimuscarinic effects. psychiatrist.comstudy.com |

| Other Anticholinergics | Increased risk of anticholinergic toxicity |

Interactions with Renal and Urinary Tract Medications

Given its potential to cause urinary hesitancy and retention, this compound's interactions with medications targeting the renal and urinary systems are of clinical significance. wedgewood.com

Nitrofurantoin : An interaction with this urinary tract anti-infective agent has been noted. psychiatrist.com

Thiazide Diuretics : As mentioned previously, there is a potential for interaction with this class of diuretics. psychiatrist.com

Disturbances in urination are a known, though relatively infrequent, side effect of this compound, ranging from slight hesitancy to complete urinary retention. wedgewood.com The latter necessitates discontinuation of the drug. wedgewood.com

Potential Interactions with Monoamine Oxidase Inhibitors (MAOIs)

While direct studies on the interaction between this compound and Monoamine Oxidase Inhibitors (MAOIs) are limited, the pharmacological properties of both drug classes suggest a potential for clinically significant interactions. MAOIs can increase the levels of norepinephrine (B1679862) and serotonin (B10506), and their concurrent use with anticholinergic agents can lead to an exacerbation of antimuscarinic effects. study.com This is due to the fact that MAOIs can enhance the effects of antihistamines, which often have antimuscarinic properties. study.com Therefore, co-administration of this compound with MAOIs could potentially lead to increased anticholinergic side effects.

Modulatory Effects on Gastrointestinal Motility with Co-administered Drugs

As a modulator of gastrointestinal smooth muscle tone and motility, this compound can influence the absorption and efficacy of other orally administered drugs.

Metoclopramide (B1676508) : this compound may antagonize the prokinetic effects of metoclopramide, a drug that enhances gastrointestinal motility. psychiatrist.com This is a pharmacodynamic antagonism where the anticholinergic effects of aminopentamide counteract the motility-stimulating effects of metoclopramide.

Drugs with pH-dependent absorption : By reducing gastric acid secretion, this compound can alter the gastric pH, which may affect the dissolution and absorption of drugs that require an acidic environment for optimal absorption, such as ketoconazole.

Table 4: Interactions Affecting Gastrointestinal Motility

| Interacting Agent | Mechanism of Interaction | Potential Outcome |

|---|---|---|

| Metoclopramide | Pharmacodynamic antagonism psychiatrist.com | Decreased efficacy of metoclopramide psychiatrist.com |

| Ketoconazole | Altered gastric pH | Decreased absorption of ketoconazole |

Influence on Intraocular Pressure with Concurrent Medications

This compound, as an anticholinergic agent, can significantly influence intraocular pressure (IOP), a critical consideration in veterinary ophthalmology. Its primary mechanism involves blocking muscarinic receptors in the iris sphincter muscle, leading to mydriasis (pupil dilation). In animals with narrow drainage angles or a predisposition to glaucoma, this dilation can physically obstruct the trabecular meshwork, impeding the outflow of aqueous humor and causing a sharp increase in IOP. petplace.comdrugs.com Consequently, this compound is contraindicated in animals diagnosed with glaucoma. petplace.comdrugs.comwendyblount.com

The risk of elevated IOP is compounded when aminopentamide is administered concurrently with other medications that have similar effects. Long-term administration of corticosteroids, for instance, is known to potentially increase intraocular pressure and could exacerbate the effects of aminopentamide. wendyblount.com The concurrent use of multiple drugs with anticholinergic properties, such as certain antihistamines, phenothiazines, and tricyclic antidepressants, can potentiate the mydriatic effect and further increase the risk of precipitating an acute glaucoma attack in susceptible animals. wedgewood.com

Below is a table summarizing the potential interactions affecting intraocular pressure.

| Interacting Drug Class | Example(s) | Potential Interaction with this compound |

| Corticosteroids | Prednisone, Dexamethasone | Long-term use may independently increase IOP, adding to the risk posed by aminopentamide. wendyblount.com |

| Other Anticholinergics | Atropine (B194438), Glycopyrrolate | Additive effects, leading to more pronounced mydriasis and a higher risk of occluding the drainage angle. wendyblount.com |

| Phenothiazines | Acepromazine, Chlorpromazine | Possess anticholinergic properties that can enhance the mydriatic activity of aminopentamide. wendyblount.comwedgewood.com |

| Antihistamines | Diphenhydramine | Many first-generation antihistamines have anticholinergic side effects that can contribute to mydriasis. wedgewood.com |

Advanced Toxicological Research and Risk Assessment

Mechanisms Underlying Adverse Effects at the Physiological Level

The adverse effects of this compound are a direct extension of its pharmacological action as a nonselective muscarinic receptor antagonist. wikipedia.org By blocking the action of acetylcholine (B1216132) at parasympathetic nerve endings, it disrupts normal autonomic function in various organ systems. wikipedia.org

Xerostomia (Dry Mouth) and Xerophthalmia (Dry Eyes): These are the most frequently reported side effects. drugs.comwedgewood.com They occur because aminopentamide blocks cholinergic stimulation of the salivary and lacrimal glands, respectively, leading to decreased secretions.

Blurred Vision: This effect results from two simultaneous actions on the eye: mydriasis (pupil dilation) due to blockade of the iris sphincter muscle and cycloplegia (paralysis of the ciliary muscle). Cycloplegia impairs the eye's ability to accommodate and focus on near objects. wendyblount.comwedgewood.com

Urinary Hesitancy and Retention: By blocking muscarinic receptors in the detrusor muscle of the bladder wall, aminopentamide reduces the muscle's ability to contract, leading to difficulty in initiating urination and, at higher doses, the inability to void the bladder completely. wendyblount.comwedgewood.comwikipedia.org Urinary retention is an indication of excessive dosage. wendyblount.comwedgewood.com

Tachycardia (Increased Heart Rate): Aminopentamide can block the vagal (parasympathetic) input to the sinoatrial node of the heart, leading to an increased heart rate. wendyblount.com

Reduced Gastrointestinal Motility: Its primary therapeutic effect—reducing smooth muscle spasms and secretions in the GI tract—is also the source of adverse effects like constipation and ileus in cases of overdose. wedgewood.comwikipedia.org This occurs through the blockade of cholinergic input that promotes peristalsis. drugs.comwedgewood.com

Overdose Pathophysiology and Emergency Management Strategies

An overdose of this compound results in a state of excessive anticholinergic toxicity, which closely resembles an atropine overdose. wedgewood.com The pathophysiology involves a systemic blockade of muscarinic receptors, leading to an exaggeration of its known adverse effects and more severe central nervous system (CNS) manifestations.

Pathophysiology of Overdose: The clinical signs of overdose reflect widespread parasympathetic blockade and include severe dry mouth, difficulty swallowing, blurred vision from profound mydriasis, constipation potentially leading to paralytic ileus, and urinary obstruction. wedgewood.com Cardiovascular effects can include significant tachycardia and abnormal heart rhythms. wedgewood.com CNS effects may range from sedation to excitement, staggering, and seizures, while respiratory depression can also occur. wedgewood.com

Emergency Management Strategies: Management of an aminopentamide overdose is focused on decontamination, supportive care, and, in severe cases, administration of a specific antidote.

Decontamination: If the overdose was oral and ingestion was recent, gut-emptying protocols such as induced emesis may be beneficial. wedgewood.com Administration of activated charcoal can help bind the unabsorbed drug in the gastrointestinal tract, preventing further systemic absorption. wedgewood.com Saline cathartics may be used to speed the elimination of the drug-charcoal complex. wedgewood.com

Supportive Care: This is the cornerstone of management. Intravenous fluid therapy is crucial to support cardiovascular function and manage shock. wedgewood.com Vital signs, including heart rate, rhythm, and respiratory rate, must be monitored closely. wedgewood.com Supportive measures for CNS excitement or seizures may be required.

Antidotal Therapy: In severe cases with life-threatening symptoms, the use of physostigmine (B191203) may be considered. wedgewood.com Physostigmine is a reversible acetylcholinesterase inhibitor that increases the amount of acetylcholine at the synaptic cleft, thereby overcoming the competitive blockade by aminopentamide. Its use is reserved for severe toxicity due to potential side effects.

Research into Contraindications and Precautions in Specific Animal Health Conditions

The anticholinergic properties of this compound necessitate careful consideration or complete avoidance of its use in animals with certain pre-existing health conditions. Its use is either contraindicated or requires extreme caution in these specific patient populations due to the high risk of exacerbating the underlying disease.

The table below details key conditions where aminopentamide use is restricted.

| Health Condition | Rationale for Contraindication or Precaution |

| Glaucoma | Contraindicated. The drug induces mydriasis (pupil dilation), which can physically block the eye's drainage angle, acutely increasing intraocular pressure and potentially causing blindness. petplace.comdrugs.comwedgewood.com |

| Gastrointestinal Obstruction / Ileus | Use with extreme caution. The drug decreases GI motility and slows transit time, which can worsen an existing obstruction or paralytic ileus. petplace.comwendyblount.comwedgewood.com |

| Urinary Obstruction / Prostatic Hypertrophy | Contraindicated. Aminopentamide can cause urinary retention by relaxing the bladder's detrusor muscle, which can lead to complete obstruction in at-risk patients. petplace.comwendyblount.comwedgewood.com |

| Myasthenia Gravis | Contraindicated. The drug's blockade of acetylcholine receptors can interfere with neuromuscular function and treatment for this condition. petplace.comwendyblount.comwedgewood.com |

| Unstable Cardiac Disease / Tachycardia | Contraindicated. Aminopentamide can increase heart rate, which may be dangerous in animals with pre-existing tachycardia, certain arrhythmias, or unstable heart failure. petplace.comwendyblount.comwedgewood.com |

| Severe Ulcerative Colitis | Use with extreme caution. In cases of severe colitis, slowing GI motility can increase the risk of toxic megacolon. petplace.comwedgewood.com |

| Hypertension & Hyperthyroidism | Use with caution. These conditions can be associated with an elevated heart rate, which may be exacerbated by the drug. wendyblount.comwedgewood.com |

| Hepatic or Renal Disease | Use with caution. The metabolism and excretion of the drug may be impaired, potentially leading to increased risk of toxicity. wendyblount.comwedgewood.com |

Implications of Altered Gastrointestinal Transit Time on Toxin Exposure

A significant toxicological consideration for this compound is its effect on gastrointestinal (GI) transit time. By reducing the tone and motility of intestinal smooth muscle, aminopentamide slows the passage of contents through the gut. drugs.comwedgewood.comwikipedia.org While this is therapeutic for managing diarrhea and spasms, it becomes a liability in cases of toxic ingestion or certain GI infections. petplace.comwedgewood.com

When an animal ingests a toxin, the body's natural defense often includes peristalsis to move the substance through and out of the system as quickly as possible. By administering aminopentamide, this process is inhibited. wedgewood.com The prolonged contact time between the toxin and the absorptive surfaces of the GI tract can lead to a greater total amount of the toxin being absorbed into the bloodstream, potentially converting a mild or moderate poisoning into a severe or lethal one. wedgewood.com

Similarly, in the case of infectious enteritis (e.g., from bacteria that produce enterotoxins), slowing gut motility can prolong the presence of the pathogen and its toxins within the intestines. wendyblount.com This can worsen the clinical signs and delay recovery. wendyblount.comwedgewood.com Therefore, the use of aminopentamide should be avoided or undertaken with extreme caution in animals with known or suspected GI infections or recent toxin ingestion. wedgewood.com

Future Directions and Emerging Research Avenues for Aminopentamide Sulfate

Rational Design and Synthesis of Novel Aminopentamide (B1200344) Sulfate (B86663) Analogs for Enhanced Specificity

The therapeutic efficacy of aminopentamide sulfate is primarily attributed to its action as a non-selective muscarinic receptor antagonist. wikipedia.org However, this lack of selectivity can lead to undesirable side effects. wedgewood.comveteriankey.com The future of aminopentamide pharmacology lies in the rational design and synthesis of novel analogs with enhanced specificity for muscarinic receptor subtypes within the gastrointestinal tract.

Rational drug design is a process that utilizes knowledge of a biological target to create small molecules that interact optimally with it, aiming for greater potency and selectivity. slideshare.net By leveraging computational modeling and a deep understanding of the structure-activity relationships of aminopentamide, researchers can design new molecules predicted to bind with high affinity to the muscarinic receptors in gastrointestinal smooth muscle while minimizing interaction with receptors in other systems like the cardiovascular or urinary tracts. ub.edunih.gov

The synthesis of these novel analogs would involve strategic chemical modifications to the core aminopentamide structure. mdpi.comnih.gov This process, guided by structure-activity relationship (SAR) studies, would systematically alter parts of the molecule to identify which modifications lead to the desired increase in specificity and efficacy. nih.govnih.gov The goal is to develop a new generation of aminopentamide-like compounds with a superior therapeutic window, maximizing desired gastrointestinal effects while reducing the incidence of systemic side effects.

Table 1: Strategies in Rational Drug Design for Aminopentamide Analogs

| Strategy | Objective | Desired Outcome |

| Computational Modeling | Predict binding affinity of new analogs to muscarinic receptor subtypes. | Identify candidates with high predicted specificity for GI receptors. |

| Structure-Activity Relationship (SAR) Studies | Determine how chemical structure modifications affect biological activity. | Guide the synthesis of analogs with improved therapeutic profiles. |

| Targeted Synthesis | Create novel molecules based on modeling and SAR data. | Produce next-generation compounds with enhanced GI specificity. |

Advanced Pharmacokinetic and Pharmacodynamic Modeling for Veterinary Species

To optimize therapeutic regimens and ensure both safety and efficacy, a thorough understanding of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential. PK/PD models are crucial tools for establishing rational dosage regimens for veterinary drugs. mdpi.cominstituteofsustainabilitystudies.com Future research will focus on developing sophisticated PK/PD models for this compound tailored to various veterinary species.

Currently, dosing information is generalized across species. However, significant metabolic and physiological differences exist between dogs, cats, and other animals, which can alter a drug's absorption, distribution, metabolism, and excretion. Advanced modeling will allow for the simulation of drug concentrations and effects over time in different species, without the need for extensive animal testing. mdpi.com

These models will integrate data on how this compound affects the body (pharmacodynamics) with data on how the body processes the drug (pharmacokinetics). This integrated approach will help veterinarians to:

Determine the most effective dosing schedules for specific conditions.

Predict potential adverse effects in different species.

Adjust dosages for individual patient factors such as age, weight, and concurrent diseases.

The development of these species-specific models represents a critical step towards a more precise and individualized application of this compound in veterinary practice.

Exploration of this compound's Role in Other Physiological Systems Beyond the Gastrointestinal Tract

While this compound is known for being more specific to the gastrointestinal tract compared to older anticholinergics like atropine (B194438), it is not entirely devoid of effects on other systems. wikipedia.orgwedgewood.com These effects, often considered side effects, include dry mouth, urinary retention, and changes in heart rate. wedgewood.comveteriankey.comrxlist.com Future research will delve deeper into these extra-gastrointestinal actions to better understand the compound's complete physiological impact.

Cardiovascular System: Anticholinergic drugs can cause an increase in heart rate (tachycardia). veteriankey.comveteriankey.comnih.gov Studies investigating the precise impact of this compound on cardiac rhythm and blood pressure in various veterinary species are warranted, especially in patients with pre-existing cardiac conditions. nih.govmspca.org

Urinary System: The blockade of muscarinic receptors in the bladder can lead to urinary retention. rxlist.com Research is needed to quantify this effect across different species and to understand its clinical implications, particularly in animals with urinary tract disorders. nih.govauajournals.orgmerckvetmanual.com

Central Nervous System (CNS): Although less likely to cross the blood-brain barrier than some other anticholinergics, the potential for CNS effects, such as disorientation or agitation, especially at higher doses, requires further investigation. veteriankey.com

A comprehensive understanding of these systemic effects will allow for more cautious and informed use of the drug, particularly in critically ill or geriatric patients. wedgewood.com

Table 2: Potential Systemic Effects of this compound for Future Investigation

| Physiological System | Potential Effect | Research Focus |

| Cardiovascular | Tachycardia, Arrhythmias | Quantify effects on heart rate and rhythm in healthy and compromised animals. |

| Urinary | Urinary Retention | Investigate the impact on bladder function and capacity in different species. |

| Central Nervous System | Disorientation, Agitation | Assess the potential for CNS side effects, especially in cases of overdose. |

Application of Omics Technologies to Elucidate Comprehensive Drug Response

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized medicine by allowing for a holistic analysis of biological systems. jddhs.comdolphinpharma.com Applying these technologies to this compound research can unlock a deeper understanding of its mechanism of action and the basis for variable drug responses among individual animals.

Pharmacogenomics , the study of how genes affect a body's response to drugs, is a particularly promising area. nih.govmypcnow.org By identifying genetic variations (polymorphisms) in muscarinic receptors or drug-metabolizing enzymes like the Cytochrome P450 system, researchers could predict which animals are likely to respond well to this compound and which may be at higher risk for adverse effects. nih.govoatext.com

Genomics: Identify genetic markers associated with drug efficacy or adverse reactions.

Transcriptomics: Analyze how this compound alters gene expression in target tissues.

Proteomics: Study the drug's effect on protein expression and function.

Metabolomics: Investigate how the drug influences metabolic pathways.

These high-throughput technologies can provide a comprehensive picture of the molecular and cellular responses to this compound, paving the way for personalized veterinary medicine where treatment is tailored to an individual animal's genetic makeup. wisdomlib.org

Innovations in Sustainable Synthesis and Green Chemistry for this compound Production

The pharmaceutical industry is increasingly focusing on sustainability and reducing the environmental impact of drug manufacturing. dolphinpharma.comacs.org The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are central to this effort. mdpi.cominstituteofsustainabilitystudies.comnih.gov Future research into the production of this compound will likely focus on developing more environmentally friendly and efficient synthetic methods.

Innovations in this area may include: